![molecular formula C11H9ClN2O2S2 B2715527 6-(2-Chlorophenyl)-3,4-dihydrothiazolo[2,3-c][1,2,4]thiadiazine 2,2-dioxide CAS No. 496028-13-8](/img/structure/B2715527.png)

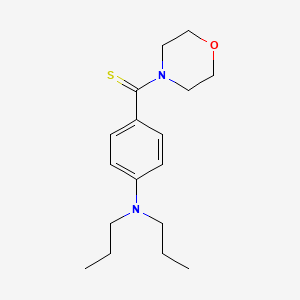

6-(2-Chlorophenyl)-3,4-dihydrothiazolo[2,3-c][1,2,4]thiadiazine 2,2-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While there isn’t specific information on the synthesis of “6-(2-Chlorophenyl)-3,4-dihydrothiazolo[2,3-c][1,2,4]thiadiazine 2,2-dioxide”, there are related compounds that have been synthesized. For instance, a number of new 1,ω-bis ( (acetylphenoxy)acetamide)alkanes were prepared then their bromination using NBS furnished the novel bis (2-bromoacetyl)phenoxy)acetamides .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The 1,2,4-benzothiadiazine-1,1-dioxide ring exhibits notable antimicrobial properties. Researchers have identified compounds derived from this scaffold as effective against various pathogens, including bacteria, fungi, and viruses. These compounds could potentially serve as novel antimicrobial agents in the fight against infectious diseases .

Antiviral Potential

Certain derivatives of this scaffold have demonstrated antiviral activity. Scientists have explored their efficacy against viral infections, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). These findings suggest that 1,2,4-benzothiadiazine-1,1-dioxide compounds may hold promise as antiviral therapeutics .

Antihypertensive Properties

Researchers have investigated the potential of 1,2,4-benzothiadiazine-1,1-dioxide derivatives as antihypertensive agents. These compounds may help regulate blood pressure by modulating specific receptors or pathways involved in hypertension .

Antidiabetic Effects

Studies have explored the impact of 1,2,4-benzothiadiazine-1,1-dioxide compounds on glucose metabolism and insulin sensitivity. Some derivatives exhibit antidiabetic properties, making them interesting candidates for further research in diabetes management .

Anticancer Activity

The benzothiadiazine scaffold has also attracted attention in the field of oncology. Researchers have evaluated its anticancer potential against various cancer cell lines. While some compounds show moderate to weak activity, others exhibit promising effects against specific cancer types .

KATP Channel Modulation

Certain derivatives of 1,2,4-benzothiadiazine-1,1-dioxide act as KATP (ATP-sensitive potassium channel) activators. These channels play a crucial role in cellular energy homeostasis and are potential targets for therapeutic intervention .

AMPA Receptor Modulation

Compounds derived from this scaffold have been studied for their binding affinities at the AMPA receptor. For instance, 8-chloro-2,3,5,6-tetrahydro-3,6-dimethyl-pyrrolo[1,2,3-de]-1,2,4-benzothiadiazine-1,1-dioxide acts as a positive modulator of the AMPA receptor .

Catalytic Applications

N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD) has been successfully employed as a catalyst in the synthesis of diverse heterocyclic compounds, such as 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives .

Wirkmechanismus

Target of Action

The primary targets of 6-(2-Chlorophenyl)-3,4-dihydrothiazolo[2,3-c][1,2,4]thiadiazine 2,2-dioxide are the KATP channels and AMPA receptors . These targets play a crucial role in various biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities .

Mode of Action

6-(2-Chlorophenyl)-3,4-dihydrothiazolo[2,3-c][1,2,4]thiadiazine 2,2-dioxide interacts with its targets by opening KATP channels and modulating AMPA receptors . This compound exhibits higher activity as a positive modulator of the AMPA receptor .

Biochemical Pathways

The biochemical pathways affected by 6-(2-Chlorophenyl)-3,4-dihydrothiazolo[2,3-c][1,2,4]thiadiazine 2,2-dioxide involve the activation of KATP channels and AMPA receptors . The downstream effects of these activations are yet to be fully understood.

Result of Action

The molecular and cellular effects of the action of 6-(2-Chlorophenyl)-3,4-dihydrothiazolo[2,3-c][1,2,4]thiadiazine 2,2-dioxide are primarily related to its interaction with KATP channels and AMPA receptors . .

Eigenschaften

IUPAC Name |

6-(2-chlorophenyl)-3,4-dihydro-[1,3]thiazolo[2,3-c][1,2,4]thiadiazine 2,2-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2S2/c12-9-4-2-1-3-8(9)10-7-17-11-13-18(15,16)6-5-14(10)11/h1-4,7H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCHNGNGVLIFULL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)N=C2N1C(=CS2)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/no-structure.png)

![4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2715458.png)

![7-(3,4-dimethylbenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2715460.png)

![N-[4-(azepan-1-ylsulfonyl)phenyl]-4-nitrobenzamide](/img/structure/B2715462.png)